molecular formula C5H5BrN2O2 B1267981 5-Bromofuran-2-carbohydrazide CAS No. 89282-37-1

5-Bromofuran-2-carbohydrazide

Cat. No. B1267981
CAS RN: 89282-37-1
M. Wt: 205.01 g/mol
InChI Key: AKANWSCBFOMJNS-UHFFFAOYSA-N
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Patent
US08372832B2

Procedure details

A mixture of 5-bromo-furan-2-carboxylic acid (38.2 g, 200 mmol) and thionylchloride (163.1 g, 1.37 mol) was stirred at 70° C. overnight. The mixture of 5-bromo-furan-2-carbonyl chloride was evaporated, solved in tetrahydrofuran (10 ml) and added to a mixture of hydrazine monohydrate (120.1 g, 2.4 mol), followed by stirring for 0.5 hours at <5° C. Water (50 ml) was added followed by filtration. The crystalline product was recrystallized from ethanol (125 ml, 96%). Yield 21.2 g (52%).
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
163.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([C:7]([OH:9])=O)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.BrC1OC(C(Cl)=O)=CC=1.O.[NH2:24][NH2:25]>O>[Br:1][C:2]1[O:6][C:5]([C:7]([NH:24][NH2:25])=[O:9])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
38.2 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Name
Quantity
163.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)Cl
Step Three
Name
Quantity
120.1 g
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
STIRRING
Type
STIRRING
Details
by stirring for 0.5 hours at <5° C
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The crystalline product was recrystallized from ethanol (125 ml, 96%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=C(O1)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.